molecular formula C10H6O4 B2877262 5-Ethynylisophthalic acid CAS No. 432025-97-3

5-Ethynylisophthalic acid

Cat. No.: B2877262
CAS No.: 432025-97-3
M. Wt: 190.154
InChI Key: XKEUZQRIANAGPB-UHFFFAOYSA-N
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Description

5-Ethynylisophthalic acid: is an organic compound with the molecular formula C10H6O4 . It is a derivative of isophthalic acid, where an ethynyl group is attached to the benzene ring. This compound is known for its applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynylisophthalic acid can be synthesized through a multi-step process. One common method involves the reaction of dimethyl-5-(trimethylsilylethynyl)isophthaloate with sodium hydroxide in tetrahydrofuran (THF) at room temperature. The reaction mixture is then acidified with hydrochloric acid to precipitate the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification, saponification, and acidification steps. The use of protective groups, such as trimethylsilyl, is common to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Ethynylisophthalic acid primarily involves its ability to form strong covalent bonds with metal ions, leading to the formation of metal-organic frameworks. These frameworks can encapsulate guest molecules, facilitating applications in catalysis and drug delivery .

Comparison with Similar Compounds

Comparison: 5-Ethynylisophthalic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and functionalization options compared to other isophthalic acid derivatives. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Biological Activity

5-Ethynylisophthalic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.

Chemical Structure and Synthesis

This compound is an aromatic carboxylic acid derivative characterized by an ethynyl group attached to the isophthalic acid backbone. The synthesis typically involves the functionalization of isophthalic acid through various organic reactions. For instance, methods such as Sonogashira coupling reactions have been employed to introduce the ethynyl group effectively .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Kinase C (PKC) Modulation : Derivatives of isophthalic acid, including this compound, have been shown to act as ligands for the C1 domain of PKC. This interaction can modulate PKC activation, influencing pathways involved in cancer progression and other diseases .
  • Antioxidant Properties : Recent studies have indicated that compounds related to this compound exhibit significant antioxidant activity. This activity is measured using assays such as the DPPH radical scavenging test, where effective scavenging indicates potential protective effects against oxidative stress .
  • Antimicrobial Activity : Some metal-organic frameworks (MOFs) incorporating derivatives of isophthalic acid have demonstrated antibacterial properties. These compounds can disrupt bacterial DNA and exhibit cytotoxic effects against various pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

  • Antitumor Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a study demonstrated that a zinc complex of isophthalic acid exhibited significant cytotoxicity against liver cancer cells, with an IC50 value comparable to standard chemotherapeutics .
  • Cellular Uptake Enhancement : Modifications in the structure of polyamides derived from isophthalic acid have been reported to enhance cellular uptake and nuclear localization, which are critical for their application as therapeutic agents targeting gene expression .
  • Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases. By inhibiting specific enzymes involved in amyloid-beta production, these compounds may offer therapeutic benefits for conditions like Alzheimer's disease .

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
PKC ModulationLigand for PKC C1 domain
Antioxidant ActivityDPPH scavenging activity
Antimicrobial EffectsCytotoxicity against bacterial strains
Antitumor ActivityInduces apoptosis in liver cancer cells

Properties

IUPAC Name

5-ethynylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEUZQRIANAGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432025-97-3
Record name 432025-97-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dipotassium 5-ethynylisophthalate in an amount of 5 g (0.019 moles) was dissolved into 20 ml of ion-exchanged water and insoluble substances were removed by filtration with a 5C filter paper. To the obtained filtrate, a 5 moles/liter hydrochloric acid was added under stirring until the pH became 1. The formed solid substance was separated by filtration, washed with ion-exchanged water and filtered. The filtration and the washing were repeated twice. The obtained solid substance was dried at 50° C. under a reduced pressure and 3.6 g of 5-ethynylisophthalic acid was obtained (the yield: 99.5%).
Name
Dipotassium 5-ethynylisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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